molecular formula C13H8Cl2N4O B14378874 2-Azido-3,5-dichloro-N-phenylbenzamide CAS No. 88279-12-3

2-Azido-3,5-dichloro-N-phenylbenzamide

Cat. No.: B14378874
CAS No.: 88279-12-3
M. Wt: 307.13 g/mol
InChI Key: APJCSFOBLFVDHM-UHFFFAOYSA-N
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Description

2-Azido-3,5-dichloro-N-phenylbenzamide is a chemical compound with the molecular formula C13H8Cl2N4O It is known for its unique structure, which includes azido, dichloro, and phenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3,5-dichloro-N-phenylbenzamide typically involves the reaction of 3,5-dichloroaniline with benzoyl chloride to form 3,5-dichloro-N-phenylbenzamide. This intermediate is then treated with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to introduce the azido group, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azido-3,5-dichloro-N-phenylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF for azido substitution.

    Reduction: Hydrogen gas with a palladium catalyst for azido reduction.

    Oxidation: Various oxidizing agents, depending on the desired product.

Major Products Formed

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of 2-amino-3,5-dichloro-N-phenylbenzamide.

    Oxidation: Formation of oxidized derivatives, depending on the specific oxidizing agent used.

Scientific Research Applications

2-Azido-3,5-dichloro-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Azido-3,5-dichloro-N-phenylbenzamide involves its interaction with molecular targets through its azido and dichloro groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The dichloro groups can enhance the compound’s reactivity and binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-3,5-dichlorobiphenyl
  • 3,5-Dichloro-N-phenylbenzamide
  • 2-Azido-N-phenylbenzamide

Uniqueness

2-Azido-3,5-dichloro-N-phenylbenzamide is unique due to the presence of both azido and dichloro groups on the benzamide core. This combination of functional groups imparts distinct reactivity and potential applications compared to similar compounds. The azido group allows for versatile chemical modifications, while the dichloro groups enhance the compound’s stability and reactivity.

Properties

CAS No.

88279-12-3

Molecular Formula

C13H8Cl2N4O

Molecular Weight

307.13 g/mol

IUPAC Name

2-azido-3,5-dichloro-N-phenylbenzamide

InChI

InChI=1S/C13H8Cl2N4O/c14-8-6-10(12(18-19-16)11(15)7-8)13(20)17-9-4-2-1-3-5-9/h1-7H,(H,17,20)

InChI Key

APJCSFOBLFVDHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)N=[N+]=[N-]

Origin of Product

United States

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